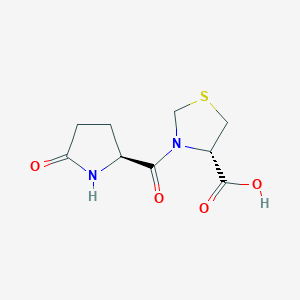

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Descripción general

Descripción

The compound “(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid” is a type of thiazolidine-4-carboxylic acid derivative . These derivatives are known to have potential interactions with biological targets . They are designed with supramolecular functionalities, which correlate with their binding ability to proteins, leading to the modulation of their structure and bioactivity .

Synthesis Analysis

Thiazolidine-4-carboxylic acid derivatives can be prepared by stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline .Molecular Structure Analysis

The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis . NMR measurements on dipeptides indicated the presence of S-cis and S-trans conformers around the amide bonds .Chemical Reactions Analysis

The chemical reactions and pathways resulting in the formation of carboxylic acids, any organic acid containing one or more carboxyl (-COOH) groups, could be relevant .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using NMR techniques and X-ray data .Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

The compound (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid and its derivatives have been explored in various scientific research contexts, primarily focusing on their synthesis and potential biological activities.

Synthesis and Derivatives : Research has shown that derivatives of thiazolidine-4-carboxylic acid can be synthesized through interactions with different aminopyridines. These compounds have shown significant effects on learning and memory in experimental animals, suggesting their potential influence on the central cholinergic system (Э. С. Кричевский et al., 2007).

Biological Activity Prediction : Another study focused on the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, leading to the formation of novel bicyclic systems. The biological activity of these synthesized compounds was predicted using PASS prediction, showcasing the potential for diverse biological applications (Y. Kharchenko et al., 2008).

Functionalized Compounds : A study involving the three-component reaction of secondary α-amino acids with acetylenedicarboxylate and N-substituted maleimides resulted in the formation of functionalized compounds with good yields and high diastereoselectivity. These compounds included derivatives of pyrrolizines, pyrrolo[1,2-c]thiazoles, and indolizines, indicating a broad spectrum of chemical diversity and potential biological relevance (Liang Chen et al., 2016).

Anticancer and Antimicrobial Activities : Derivatives of 5-oxopyrrolidine carboxylic acid have been investigated for their anticancer and antimicrobial properties. Some derivatives demonstrated potent activity against cancer cells and showed selective antimicrobial activity against multidrug-resistant strains, highlighting their therapeutic potential (Karolina Kairytė et al., 2022).

Mecanismo De Acción

Target of Action

The primary targets of this compound, also known as (4S)-3-[(2S)-5-OXOPYRROLIDINE-2-CARBONYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID, are proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . These proteins play crucial roles in various biological processes, including oxidative stress response.

Mode of Action

The compound interacts with its targets (BSA and BLC) by binding to them . This binding triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner . The binding constants of the compound with BSA and BLC indicate its considerable interaction with these proteins .

Biochemical Pathways

The compound’s interaction with BLC enhances the enzyme’s activity, which plays a vital role in the biochemical pathway of oxidative stress response . By enhancing catalase activity, the compound helps in attenuating cellular oxidative stress .

Pharmacokinetics

Its considerable interaction with proteins like bsa and blc suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the attenuation of cellular oxidative stress by enhancing catalase activity . It has been found to mitigate the inhibition of A549 cell proliferation in the presence of high concentrations of vitamin C . This finding was confirmed at a molecular level by PARP cleavage status, demonstrating that the compound inhibits apoptotic cell death induced by oxidative stress .

Action Environment

The compound’s ability to enhance catalase activity and attenuate oxidative stress suggests that it may be effective in environments with high oxidative stress .

Análisis Bioquímico

Biochemical Properties

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as catalase and proteins like bovine serum albumin (BSA). The binding constants of this compound with BSA and catalase indicate strong interactions, which lead to structural changes in these proteins and enhance their activity . These interactions are essential for understanding the compound’s potential in therapeutic applications, especially in mitigating oxidative stress.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell proliferation, particularly in A549 cells, by mitigating oxidative stress-induced inhibition . This compound also affects cell signaling pathways and gene expression, leading to reduced apoptotic cell death. These cellular effects highlight its potential in protecting cells from oxidative damage and improving cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It enhances enzyme activity by increasing substrate availability and inducing favorable structural changes in enzymes like catalase . This compound also influences gene expression by modulating signaling pathways that control oxidative stress responses, thereby reducing apoptosis and promoting cell survival.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in various laboratory settings. Over time, this compound has shown stability and sustained activity in enhancing enzyme functions and protecting cells from oxidative stress . Long-term studies indicate that it maintains its protective effects without significant degradation, making it a reliable agent for prolonged biochemical applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At optimal doses, it enhances enzyme activity and reduces oxidative stress without adverse effects. At higher doses, potential toxicity and adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate oxidative stress responses. It interacts with enzymes like catalase, enhancing their activity and influencing metabolic flux. This compound also affects metabolite levels, contributing to its protective effects against oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This efficient transport and distribution are crucial for its biochemical efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within organelles involved in oxidative stress responses, such as mitochondria and peroxisomes. Targeting signals and post-translational modifications direct this compound to these compartments, where it exerts its protective effects .

Propiedades

IUPAC Name |

(4S)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N2CSC[C@@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3024044.png)

![2-chloro-N-isoxazolo[5,4-b]pyridin-3-ylacetamide](/img/structure/B3024051.png)